molecular formula C16H17FN2 B6631066 N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine

Cat. No. B6631066
M. Wt: 256.32 g/mol
InChI Key: MZCVYUOGYTYBDZ-UHFFFAOYSA-N
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Description

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine, also known as JNJ-42153605, is a novel, selective, and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is mainly expressed in the central nervous system, and it plays a crucial role in the regulation of sleep-wake cycles, arousal, and appetite. JNJ-42153605 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine acts as a selective antagonist of the orexin-2 receptor, which is mainly expressed in the brain regions that regulate arousal, wakefulness, and appetite. By blocking the activation of the orexin-2 receptor, N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine reduces the activity of the orexin system, leading to increased wakefulness and decreased appetite.
Biochemical and Physiological Effects
N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been shown to increase wakefulness and reduce the symptoms of narcolepsy in animal models. In addition, N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been shown to reduce food intake and body weight in obese animals, suggesting that it may have potential therapeutic applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine is its high selectivity and potency for the orexin-2 receptor, which makes it a valuable tool for studying the role of the orexin system in various physiological and pathological conditions. However, one of the limitations of N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine. One area of interest is the potential therapeutic applications of N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine in the treatment of addiction and other psychiatric disorders. In addition, further studies are needed to elucidate the precise mechanisms of action of N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine and its effects on various physiological systems. Finally, the development of more potent and selective orexin-2 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of sleep disorders, obesity, and addiction.

Synthesis Methods

The synthesis of N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine involves a multi-step process that includes the preparation of the cyclobutyl ketone intermediate, the synthesis of the pyridine-3-amine, and the coupling of the two intermediates. The final product is obtained through purification using column chromatography and recrystallization.

Scientific Research Applications

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been widely studied for its potential therapeutic applications in various areas of research. In the field of sleep disorders, N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been shown to promote wakefulness and reduce the symptoms of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden sleep attacks. In animal models, N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has also been shown to improve cognitive performance and memory consolidation.
In the area of addiction, N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been studied for its potential to reduce drug-seeking behavior and relapse in animal models of drug addiction. The orexin system has been implicated in the development and maintenance of addiction, and N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol.

properties

IUPAC Name

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c1-11-6-14(10-18-9-11)19-13-7-12(8-13)15-4-2-3-5-16(15)17/h2-6,9-10,12-13,19H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVYUOGYTYBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC2CC(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine

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